molecular formula C16H8BrNO2S B11695738 3-(1,3-benzothiazol-2-yl)-6-bromo-2H-chromen-2-one

3-(1,3-benzothiazol-2-yl)-6-bromo-2H-chromen-2-one

Cat. No.: B11695738
M. Wt: 358.2 g/mol
InChI Key: IIJGVZAEJAKKJO-UHFFFAOYSA-N
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Description

Structural Characterization of 3-(1,3-Benzothiazol-2-yl)-6-bromo-2H-chromen-2-one

Crystallographic Analysis of Molecular Geometry

X-ray Diffraction Studies of Bond Angles and Torsional Parameters

Single-crystal X-ray diffraction analysis confirms the triclinic crystal system (space group P1) with unit cell parameters a = 7.341 Å, b = 10.672 Å, c = 12.925 Å, and angles α = 104.50°, β = 90.25°, γ = 104.00° . The chromene ring adopts a nearly planar conformation, with a root-mean-square (RMS) deviation of 0.006 Å from planarity . Key bond angles include:

  • C2–N1–C11 (benzothiazole-imine): 125.28°
  • C3–C2–N1 (chromene-imine): 121.45°
  • S1–C11–N1 (benzothiazole): 116.82°

The torsional angle between the chromene oxygen (O1) and benzothiazole sulfur (S1) is 6.47°, indicating minimal out-of-plane distortion .

Table 1. Selected crystallographic parameters

Parameter Value
Crystal system Triclinic
Space group P1
a, b, c (Å) 7.341, 10.672, 12.925
α, β, γ (°) 104.50, 90.25, 104.00
Volume (ų) 948.97
Z 2
Comparative Analysis of Chromene-Benzothiazole Dihedral Angles

The dihedral angle between the benzothiazole and chromene rings measures 6.47° , significantly smaller than the 40° rotation observed in structurally analogous compounds featuring substituted toluene rings . This near-coplanar alignment facilitates intramolecular electronic conjugation, as evidenced by:

  • A short S1⋯O1 contact (2.727 Å) between benzothiazole sulfur and chromene carbonyl oxygen
  • Overlapping π-orbitals in the chromene-benzothiazole system, confirmed by density functional theory (DFT) calculations

Table 2. Dihedral angle comparisons

Compound Dihedral Angle (°)
3-(Benzothiazol-2-yl)-6-bromo-chromen-2-one 6.47
N-[3-(Benzothiazol-2-yl)-6-bromo-chromen-2-ylidene]-4-methylbenzenamine 40.0
Intermolecular Interaction Networks in Crystal Packing

The crystal packing is stabilized by:

  • π–π stacking : Parallel-displaced interactions between benzothiazole (centroid-centroid distance: 3.812 Å) and chromene rings (3.902 Å)
  • Weak hydrogen bonds :
    • C15–H15⋯O1 (2.589 Å)
    • C8–H8⋯S1 (2.894 Å)
  • Halogen interactions : Bromine participates in Type-I Br⋯Br contacts (3.512 Å)

Molecules align into layers parallel to the (1 0 0) plane, with interlayer spacing of 6.732 Å .

Figure 1. Crystal packing diagram showing π–π stacking (green) and hydrogen bonds (blue dashed lines) .

Properties

Molecular Formula

C16H8BrNO2S

Molecular Weight

358.2 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-6-bromochromen-2-one

InChI

InChI=1S/C16H8BrNO2S/c17-10-5-6-13-9(7-10)8-11(16(19)20-13)15-18-12-3-1-2-4-14(12)21-15/h1-8H

InChI Key

IIJGVZAEJAKKJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=CC(=C4)Br)OC3=O

Origin of Product

United States

Preparation Methods

One-Pot Cyclization with Benzohydrazide Derivatives

The primary method involves a one-pot reaction of N-[2-(benzothiazol-2-yl)acetyl]benzohydrazide (1 ) with 5-bromo-salicylaldehyde (2 ) and p-toluidine (5 ) in ethanol (Table 1). This approach yields 3-(1,3-benzothiazol-2-yl)-6-bromo-2H-chromen-2-one (7 ) as the thermodynamically favored product, despite initial expectations of a quinolinone isomer.

Reagents/Conditions Role Yield Reference
N-[2-(Benzothiazol-2-yl)acetyl]benzohydrazide (1 )Precursor for chromene formation94%
5-Bromo-salicylaldehyde (2 )Provides brominated coumarin scaffold
p-Toluidine (5 )Acts as a nucleophile in cyclization
Ammonium acetateCatalyst for dehydration/elimination
Ethanol, reflux (3 h)Solvent and reaction medium

Mechanistic Pathway :

  • Adduct Formation : 1 reacts with 2 to form an intermediate hydrazone (3 ).

  • Elimination : Benzohydrazide is expelled, generating a brominated coumarin intermediate (4 ).

  • Cyclization : p-Toluidine attacks the α-carbon of the acetyl group, leading to chromene ring closure.

Alternative Approaches Using Salicylaldehyde Derivatives

Substituted salicylaldehydes (e.g., 6a–h ) enable diversification of the chromene scaffold (Table 2). This method leverages DFT calculations to predict substituent effects on fluorescence and reactivity.

Salicylaldehyde Derivative Product Key Substituents Fluorescence Trend
Unsubstituted (6a )9a NoneHigh emission
4-Chloro (6b )9b Electron-withdrawingReduced
4-Methyl (6d )9d Electron-donatingModerate
4-Bromo (6h )9h Heavy atom effectLowest emission

Procedure :

  • Hydrazide Coupling : N-[2-(Benzothiazol-2-yl)acetyl]benzohydrazide (1 ) reacts with salicylaldehyde derivatives (6a–h ) in ethanol.

  • Cyclization : Ammonium acetate facilitates dehydration, forming the chromene core (9a–h ).

Mechanistic Insights

Thermodynamic vs. Kinetic Control

The exclusive formation of 7 over the quinolinone isomer (6 ) arises from thermodynamic control . The chromene scaffold is stabilized by:

  • π–π Stacking : Coplanar benzothiazole and chromene rings (interplanar angle: 6.47° ).

  • Intramolecular Interactions : Sulfur–oxygen contacts (S⋯O=C: 2.727 Å ) enhance stability.

Role of Catalysts

Ammonium acetate accelerates:

  • Dehydration : Elimination of water/benzohydrazide.

  • Cyclization : Facilitates nucleophilic attack by p-toluidine.

Structural Characterization

X-Ray Crystallography

Critical bond lengths and angles for 7 :

Bond Length (Å) Angle Deviation
C=N (chromene)1.210C chromene=N–C125.28°
S–C (benzothiazole)1.733Benzothiazole–chromene interplanar6.47°
Br–C (coumarin)1.910C–Br–C118.56°

Packing Features :

  • Layered π-Stacking : Benzothiazole and chromene rings align parallel to (110).

  • Weak H-Bonds : C–H⋯π interactions stabilize the lattice.

Spectroscopic Data

Compound 7 :

  • IR (KBr) : 3052 (C–H aromatic), 1554 (C=N), 1591 (C=C).

  • 1H NMR (DMSO-d6) : δ 7.46–8.21 (m, 8H, aromatic), 9.26 (s, 1H, CH-pyran).

  • MS (EI) : m/z 279 [M]+ (base peak at 105 for C6H5+).

Challenges and Optimizations

Substituent Effects

Electron-withdrawing groups (e.g., –Br, –Cl) reduce fluorescence intensity due to:

  • Increased Non-Radiative Decay : Enhanced π-conjugation lowers emission efficiency.

  • Heavy-Atom Effect : Bromine quenches fluorescence via intersystem crossing.

Yield Optimization

  • Solvent : Ethanol outperforms other solvents (e.g., xylene) due to high polarity and solubility of intermediates.

  • Reaction Time : Prolonged reflux (>3 h) reduces yield via side reactions.

Comparative Analysis of Methods

Method Advantages Limitations
One-pot cyclization (1 +2 +5 )High yield (94%), simplicityLimited to brominated derivatives
Salicylaldehyde derivatives (1 +6a–h )Diverse substituents, tunable propertiesLower yields (60–80%)
3-Acetyl-6-bromo-2H-chromen-2-one (1 +DMF-DMA)Precursor for heterocyclesRequires multi-step synthesis

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-6-bromo-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the chromenone ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted chromenone derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that 3-(1,3-benzothiazol-2-yl)-6-bromo-2H-chromen-2-one exhibits significant cytotoxic effects against various cancer cell lines. For instance, preliminary studies have shown that this compound can inhibit the growth of certain cancer cells, suggesting potential as an anticancer agent. The mechanism of action appears to involve interactions with specific biomolecular targets implicated in cancer pathways .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (nM)
3-(1,3-benzothiazol-2-yl)-6-bromo-2H-chromen-2-oneNUGC29
Standard Drug CHS 828NUGC25

Antimicrobial Properties

In addition to anticancer activity, compounds containing benzothiazole moieties often exhibit antimicrobial properties. Studies have explored the efficacy of this compound against various bacterial and fungal strains, showing promising results that warrant further investigation into its potential as an antimicrobial agent .

Material Science Applications

The distinct fluorescence properties of 3-(1,3-benzothiazol-2-yl)-6-bromo-2H-chromen-2-one make it suitable for applications in organic electronics. Its structural characteristics allow for effective light emission and energy transfer processes, which are essential in developing organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in Molecules, researchers evaluated the cytotoxic effects of various derivatives of benzothiazole compounds. The results indicated that derivatives similar to 3-(1,3-benzothiazol-2-yl)-6-bromo-2H-chromen-2-one exhibited significant activity against human cancer cell lines. The study highlighted the importance of structural modifications to enhance potency and selectivity against cancer cells .

Case Study 2: Fluorescence Properties

Another investigation focused on the fluorescence characteristics of this compound in the context of organic electronics. Researchers demonstrated that its unique structure allows for efficient fluorescence emission, making it a candidate for use in OLED technology .

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-6-bromo-2H-chromen-2-one involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. In anticancer research, it may induce apoptosis in cancer cells by interacting with key signaling pathways and enzymes involved in cell proliferation .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Bioactivity Data

Compound Name Substituents/Modifications Biological Activity/Data Reference
Target Compound 3-(1,3-Benzothiazol-2-yl), 6-Br Under investigation (anticancer potential)
IPTBC (82) 3-(Indole-thiadiazole hybrid), 6-Br Cytotoxicity in MCF-7 cells (dose-dependent caspase activation)
Coumarin-β-carboline hybrid (83) β-Carboline at 3-position Antiproliferative (GI₅₀ = 23.4 μg/mL in HeLa cells)
6-Bromo-3-(2-methylthiazol-4-yl)-2H-chromen-2-one (4) 3-(Methylthiazole), 6-Br Synthetic intermediate; no bioactivity reported
3-(Benzoimidazol-2-yl)-6-methoxy-2H-chromen-2-one 3-(Benzimidazole), 6-OCH₃ Fluorescence applications (analogous to benzothiazole dyes)
3-(3-Benzoylisoxazole-4-carbonyl)-6-bromo-2H-chromen-2-one (13a) 3-(Isoxazole-carbonyl), 6-Br High thermal stability (mp 262–264°C)

Mechanistic and Functional Contrasts

  • Anticancer Activity :

    • The target compound ’s benzothiazole group may enhance DNA intercalation or protein binding compared to IPTBC (indole-thiadiazole hybrid), which relies on caspase-mediated apoptosis .
    • The coumarin-β-carboline hybrid (83) exhibits tubulin-binding and DNA-cleavage properties, suggesting a divergent mechanism from benzothiazole derivatives .
  • Synthetic Utility: The target compound’s benzothiazole moiety enables diverse functionalization, as seen in analogous syntheses of pyrazole, triazole, and isoxazole derivatives (e.g., compounds 8a–e, 13a) .
  • Physicochemical Properties :

    • Fluorescence : Benzothiazole-coumarin hybrids exhibit stronger fluorescence than benzimidazole or methoxy-substituted analogues (e.g., 3-(benzoimidazol-2-yl)-6-methoxy-2H-chromen-2-one), as inferred from dye studies .
    • Thermal Stability : Carbonyl-linked isoxazole derivatives (e.g., 13a) show higher melting points (262–264°C) than the target compound, likely due to rigid planar structures .

Structure-Activity Relationship (SAR) Insights

  • Bromine at 6-Position: The 6-bromo substituent is critical for electronic modulation and steric effects. Its presence in IPTBC and the target compound correlates with enhanced cytotoxicity compared to non-brominated analogues .
  • Heterocyclic Moieties at 3-Position :
    • Benzothiazole vs. Benzimidazole: Benzothiazole’s electron-withdrawing nature improves binding to hydrophobic protein pockets, whereas benzimidazole’s basicity may limit cellular uptake .
    • Thiadiazole vs. Isoxazole: Thiadiazole hybrids (e.g., IPTBC) promote apoptosis, while isoxazole-carbonyl derivatives (e.g., 13a) prioritize structural stability over bioactivity .

Biological Activity

3-(1,3-benzothiazol-2-yl)-6-bromo-2H-chromen-2-one is a synthetic compound that combines a chromene backbone with a benzothiazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The following sections explore its synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of 3-(1,3-benzothiazol-2-yl)-6-bromo-2H-chromen-2-one is C23H15BrN2OS, with a molecular weight of 358.2 g/mol. The compound's synthesis typically involves a multi-step reaction process, including the condensation of N-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide with 5-bromo-salicylaldehyde under reflux conditions. This reaction leads to the formation of the desired compound through dehydration and imine linkage formation.

Anticancer Properties

Research has indicated that 3-(1,3-benzothiazol-2-yl)-6-bromo-2H-chromen-2-one exhibits significant cytotoxic effects against various cancer cell lines. Preliminary evaluations have shown promising results:

  • Cytotoxicity Against Cancer Cell Lines : The compound has demonstrated cytotoxic activity against liver carcinoma (HEPG2) with an IC50 value indicating effective inhibition of cell growth .
CompoundCell LineIC50 (µM)
3-(1,3-benzothiazol-2-yl)-6-bromo-2H-chromen-2-oneHEPG24.90
Other compounds (comparative)HEPG28.20 - 17.4

The presence of the benzothiazole group is crucial in enhancing the anticancer properties, as compounds containing similar moieties have been linked to diverse biological activities .

The mechanism by which this compound exerts its anticancer effects is believed to involve interaction with specific biomolecular targets within cancer pathways. Studies utilizing fluorescence spectroscopy have indicated that it can effectively bind to enzymes or receptors implicated in cancer proliferation. This interaction suggests a potential for therapeutic application in cancer treatment.

Antimicrobial Activity

In addition to its anticancer properties, 3-(1,3-benzothiazol-2-yl)-6-bromo-2H-chromen-2-one has shown antimicrobial activity. Compounds with benzothiazole structures are well-known for their broad-spectrum antimicrobial effects, making them valuable in medicinal chemistry .

Case Studies and Research Findings

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of various derivatives of benzothiazole compounds, including 3-(1,3-benzothiazol-2-yl)-6-bromo-2H-chromen-2-one. It was found that this compound had significant activity against liver carcinoma cells (IC50 = 4.90 µM), positioning it among the more effective derivatives tested .
  • Fluorescence Binding Studies : Interaction studies highlighted the binding affinity of this compound with specific biological targets using fluorescence spectroscopy techniques. These studies revealed that the compound's structural features facilitate effective interactions with target sites, enhancing its potential as a therapeutic agent .

Q & A

Basic: What are the optimized synthetic routes for 3-(1,3-benzothiazol-2-yl)-6-bromo-2H-chromen-2-one, and how do reaction conditions affect yield?

Answer:
The compound is synthesized via cyclocondensation reactions. A common method involves reacting 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one with thiosemicarbazide derivatives. Key steps include:

  • Reagent ratio : Use a 1:1 molar ratio of bromoacetyl coumarin to thiosemicarbazide to minimize side reactions .
  • Solvent system : Chloroform-ethanol (2:1 v/v) under reflux (60°C, 2 hours) yields dense precipitates .
  • pH adjustment : Basify the mixture to pH 7–8 with ammonia post-reflux to stabilize the product .
    Alternative one-pot multicomponent approaches using dimethylformamide (DMF) as a solvent can streamline synthesis but may require longer reaction times .

Basic: Which spectroscopic and crystallographic methods are most effective for structural confirmation?

Answer:

  • X-ray crystallography : Provides definitive structural confirmation. For example, monoclinic (C2/c) or triclinic (P1) crystal systems with unit cell parameters (e.g., a = 30.5837 Å, β = 90.16°) validate molecular geometry .
  • NMR spectroscopy : ¹H/¹³C NMR identifies coupling patterns (e.g., benzothiazole protons at δ 7.5–8.5 ppm) and bromine-induced deshielding .
  • Mass spectrometry : High-resolution MS confirms the molecular ion peak at m/z 460.73 (C₁₉H₁₁BrClN₃O₂S) .

Advanced: How do substituents on the benzothiazole ring influence electronic properties and bioactivity?

Answer:

  • Electron-withdrawing groups (e.g., nitro, bromo) enhance electrophilicity, altering reactivity in cross-coupling reactions. For instance, a nitro group at the coumarin 8-position increases oxidative stability but reduces solubility .
  • Methoxy groups on the benzothiazole improve π-π stacking in crystal lattices, as seen in derivatives with 3,4-dimethoxyphenyl substituents .
  • Comparative studies : Use DFT calculations to map HOMO-LUMO gaps and UV-vis spectroscopy to correlate substituents with absorption maxima .

Advanced: How to resolve contradictions in reported biological activities of structurally similar coumarin derivatives?

Answer:

  • Standardize assays : Variations in cytotoxicity results may arise from differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times. Replicate studies using identical protocols .
  • SAR analysis : Compare derivatives lacking bromine (e.g., 3-(benzothiazolyl)-coumarins) to isolate the role of bromine in antiproliferative activity .
  • Control for impurities : Use HPLC (>95% purity) to eliminate confounding effects from synthetic by-products .

Basic: What purification techniques are recommended for isolating high-purity samples?

Answer:

  • Recrystallization : Ethanol-chloroform (1:2 v/v) yields block-like crystals with minimal solvent inclusion .
  • Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane gradients (3:7 to 1:1) separates thiazole-coupled products .
  • TLC monitoring : Use UV-active spots (Rf = 0.5–0.6 in ethyl acetate/hexane) to track reaction progress .

Advanced: What strategies analyze intermolecular interactions in the crystal lattice?

Answer:

  • Hirshfeld surface analysis : Quantify hydrogen bonding (e.g., N–H⋯O, C–H⋯π) and halogen interactions (Br⋯S contacts) using software like CrystalExplorer .
  • Packing diagrams : Identify π-π stacking between benzothiazole and coumarin moieties (distance ~3.5 Å) .
  • Thermal analysis : DSC/TGA reveals stability up to 200°C, correlating with strong van der Waals forces in the lattice .

Basic: How to troubleshoot low yields in the cyclocondensation step?

Answer:

  • Stoichiometry : Ensure exact 1:1 molar ratios to prevent unreacted starting materials .
  • Solvent polarity : Switch to DMF if ethanol-chloroform fails; polar aprotic solvents improve thiosemicarbazide solubility .
  • Catalyst screening : Test bases like triethylamine or DBU to accelerate cyclization .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitutions?

Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, highlighting bromine as a reactive site .
  • MD simulations : Simulate solvation effects in DMSO/water mixtures to predict hydrolysis rates .
  • Fukui indices : Identify nucleophilic attack sites (e.g., C-2 of coumarin) using Gaussian09 .

Basic: What are the safety considerations for handling brominated coumarin derivatives?

Answer:

  • Toxicity : Brominated compounds may release HBr under heat; use fume hoods and PPE .
  • Waste disposal : Neutralize reaction mixtures with NaHCO₃ before aqueous waste disposal .
  • Storage : Keep in amber vials at –20°C to prevent photodegradation .

Advanced: How to design analogues for enhanced fluorescence properties?

Answer:

  • Substituent engineering : Introduce electron-donating groups (e.g., –OCH₃) at the coumarin 7-position to redshift emission wavelengths .
  • Rigidification : Replace the benzothiazole with a fused ring system (e.g., naphthothiazole) to reduce non-radiative decay .
  • Solvatochromic studies : Measure fluorescence quantum yields in solvents of varying polarity to optimize emissive states .

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